Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 1223881-28-4
VCID: VC7646602
InChI: InChI=1S/C18H21NO4/c1-3-22-16-7-5-6-14(17(16)20)12-19-15-10-8-13(9-11-15)18(21)23-4-2/h5-11,19-20H,3-4,12H2,1-2H3
SMILES: CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(=O)OCC
Molecular Formula: C18H21NO4
Molecular Weight: 315.369

Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

CAS No.: 1223881-28-4

Cat. No.: VC7646602

Molecular Formula: C18H21NO4

Molecular Weight: 315.369

* For research use only. Not for human or veterinary use.

Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate - 1223881-28-4

Specification

CAS No. 1223881-28-4
Molecular Formula C18H21NO4
Molecular Weight 315.369
IUPAC Name ethyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate
Standard InChI InChI=1S/C18H21NO4/c1-3-22-16-7-5-6-14(17(16)20)12-19-15-10-8-13(9-11-15)18(21)23-4-2/h5-11,19-20H,3-4,12H2,1-2H3
Standard InChI Key CWLPHNBLGNFOQP-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(=O)OCC

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate consists of two aromatic rings connected via a methylene-amino (-CH2_2NH-) bridge. The first ring is a 3-ethoxy-2-hydroxybenzyl group, featuring hydroxyl (-OH) and ethoxy (-OCH2_2CH3_3) substituents at the 2- and 3-positions, respectively. The second ring is a para-substituted benzoate ester (-COOCH2CH3\text{-COOCH}_2\text{CH}_3) . The compound’s three-dimensional conformation is influenced by intramolecular hydrogen bonding between the phenolic -OH and the ester carbonyl group, as observed in structurally analogous compounds .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC NameEthyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate
Molecular FormulaC18H21NO4\text{C}_{18}\text{H}_{21}\text{NO}_{4}
Molecular Weight315.4 g/mol
SMILESCCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(=O)OCC
InChIKeyCWLPHNBLGNFOQP-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is limited, studies on related benzoate esters reveal planar aromatic systems with torsional angles between the two rings ranging from 77° to 85°, suggesting moderate conformational flexibility . The ethyl ester group enhances solubility in non-polar solvents, whereas the phenolic -OH and amine groups enable polar interactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate likely follows a two-step protocol common to analogous benzoate esters:

  • Amination: 4-Aminobenzoic acid reacts with 3-ethoxy-2-hydroxybenzyl chloride in the presence of a base (e.g., triethylamine) to form 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoic acid.

  • Esterification: The carboxylic acid intermediate undergoes esterification with ethanol under acid catalysis (e.g., H2_2SO4_4) to yield the final product.

Reaction Scheme:

C7H7NO2+C9H11ClO2C16H17NO4+HCl(Step 1)\text{C}_7\text{H}_7\text{NO}_2 + \text{C}_9\text{H}_{11}\text{ClO}_2 \rightarrow \text{C}_{16}\text{H}_{17}\text{NO}_4 + \text{HCl} \quad \text{(Step 1)} C16H17NO4+C2H5OHC18H21NO4+H2O(Step 2)\text{C}_{16}\text{H}_{17}\text{NO}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_{18}\text{H}_{21}\text{NO}_4 + \text{H}_2\text{O} \quad \text{(Step 2)}

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) are typically employed to purify the product. Reported yields for similar compounds range from 60% to 75%, depending on reaction conditions .

Physicochemical Properties

Solubility and Stability

Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is expected to exhibit moderate solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. Aqueous solubility is likely low due to the hydrophobic ethyl and benzyl groups . Stability studies on analogous compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.

Thermal Properties

Predicted thermochemical parameters include:

  • Boiling Point: ~450–500°C (extrapolated from similar esters )

  • Density: 1.15–1.25 g/cm3^3 (estimated via group contribution methods )

Biological Activity and Mechanisms

Enzyme Modulation

The compound’s ability to form hydrogen bonds and engage in π–π interactions positions it as a potential enzyme modulator. For example, the phenolic -OH may interact with catalytic residues in hydrolases or oxidoreductases, while the aromatic system could bind to hydrophobic active sites .

Applications in Research

Biochemical Probes

Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate serves as a scaffold for developing fluorescent or radioactive probes to track protein-ligand interactions. Its amine group allows conjugation with labeling agents without disrupting core functionality.

Material Science

The compound’s aromaticity and thermal stability make it a candidate for organic semiconductors or liquid crystal precursors. Further studies could explore its electrochemical properties .

Future Research Directions

  • Synthetic Optimization: Develop greener synthesis routes using catalytic methods to improve yield and reduce waste.

  • Biological Screening: Evaluate antimicrobial, anticancer, and neuroprotective activities in vitro and in vivo.

  • Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) to identify key pharmacophores.

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